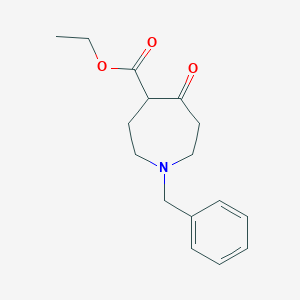

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCFGTMTPVIMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500010 | |

| Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19673-12-2 | |

| Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is a heterocyclic compound belonging to the class of substituted azepanes. The azepane scaffold, a seven-membered nitrogen-containing ring, is a significant structural motif in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] Azepane derivatives are recognized for their conformational flexibility, which can be crucial for their biological activity.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, a molecule that combines the key features of an N-benzyl protected amine and a β-keto ester within a seven-membered ring.

Molecular and Physicochemical Properties

The structural and physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 19673-12-2 | [4] |

| Molecular Formula | C₁₆H₂₁NO₃ | [5] |

| Molecular Weight | 275.34 g/mol | [5] |

| Boiling Point | 389.8 ± 42.0 °C at 760 mmHg | [6] |

| XLogP3 | 2.1 | [5] |

| Topological Polar Surface Area | 46.6 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 5 | [6] |

Synthesis of this compound

The primary synthetic route to this compound and related cyclic β-keto esters is the Dieckmann condensation . This intramolecular cyclization of a diester is a powerful method for forming five- and six-membered rings, and can also be applied to the formation of seven-membered rings, albeit sometimes with lower yields.[6][7][8][9][10][11][12][13]

The synthesis can be envisioned as a two-step process:

-

Synthesis of the Acyclic Diester Precursor: The precursor is an amino diester with an N-benzyl protecting group. This can be synthesized through standard alkylation reactions.

-

Intramolecular Dieckmann Condensation: The diester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, forming the azepane ring and the β-keto ester functionality.

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 2-oxocyclohexanecarboxylate(1655-07-8) 1H NMR [m.chemicalbook.com]

- 4. fishersci.fr [fishersci.fr]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Mass Spectra of Cyclic Ketones [opg.optica.org]

- 9. tandfonline.com [tandfonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fiveable.me [fiveable.me]

- 12. Dieckmann Condensation [organic-chemistry.org]

- 13. Dieckmann condensation - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Structural Elucidation of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Introduction

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate is a heterocyclic compound featuring a seven-membered azepane ring, a functionalities that is a subject of interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The precise structural confirmation of such molecules is a critical step in drug discovery and development, ensuring the identity and purity of synthesized compounds. This guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation of this compound, synthesizing theoretical principles with practical, field-proven insights. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

The structural elucidation process is a multi-faceted analytical puzzle. Here, we will dissect the molecule using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of structural information, and together, they allow for an unambiguous assignment of the molecular architecture.

Molecular Structure and Foundational Data

Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of the target molecule.

| Property | Value |

| Molecular Formula | C₁₆H₂₁NO₃ |

| Molecular Weight | 275.34 g/mol |

| CAS Number | 19673-12-2 |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, we can piece together the connectivity of the atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the protons on the azepane ring, the benzyl group, and the ethyl ester.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data Interpretation and Expected Chemical Shifts

Based on known data for this compound, the following ¹H NMR signals are expected:

| Protons | Multiplicity | Chemical Shift (δ) ppm | Integration |

| Aromatic (C₆H₅) | multiplet | 7.27-7.40 | 5H |

| Benzylic (CH₂) | multiplet | 5.05-5.19 | 2H |

| Ester (OCH₂) | multiplet | 4.13-4.30 | 2H |

| Azepane Ring | multiplet | 3.84-3.98 | 1H |

| Azepane Ring | multiplet | 3.67-3.84 | 2H |

| Azepane Ring | multiplet | 3.34-3.57 | 2H |

| Azepane Ring | multiplet | 2.62-2.93 | 2H |

| Azepane Ring | multiplet | 1.98-2.14 | 2H |

| Ester (CH₃) | multiplet | 1.18-1.34 | 3H |

The multiplets for the azepane ring protons are due to complex spin-spin coupling and potential conformational heterogeneity of the seven-membered ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of a ketone, an ester, an aromatic ring, and the aliphatic azepane ring, a range of chemical shifts is expected.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same 500 MHz NMR spectrometer, switching to the ¹³C channel.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Chemical Shifts

The following table presents the predicted ¹³C NMR chemical shifts, which are essential for confirming the carbon framework. These predictions are based on established empirical rules and computational models.

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C=O (Ketone) | ~208 |

| C=O (Ester) | ~172 |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | ~129, ~128, ~127 |

| Benzylic CH₂ | ~60 |

| Ester OCH₂ | ~61 |

| Azepane Ring CH₂ | ~55, ~50, ~45, ~30 |

| Azepane Ring CH | ~50 |

| Ester CH₃ | ~14 |

Part 2: Two-Dimensional (2D) NMR Spectroscopy - Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Experimental Workflow: 2D NMR

COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically on adjacent carbons.

Expected Key COSY Correlations:

-

Correlations between the protons of the ethyl group (OCH₂ and CH₃).

-

A network of correlations between the protons of the azepane ring, confirming their connectivity.

-

No correlation is expected between the benzylic protons and the aromatic protons as they are separated by a quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton with the carbon to which it is directly attached.

Expected Key HSQC Correlations:

-

The aromatic protons will correlate with their corresponding aromatic carbons.

-

The benzylic protons will correlate with the benzylic carbon.

-

The protons of the ethyl ester will correlate with their respective carbons.

-

The protons on the azepane ring will correlate with their corresponding carbons, allowing for the assignment of the carbon signals in the aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular fragments.

Expected Key HMBC Correlations:

-

The benzylic protons will show a correlation to the aromatic carbons and to the carbons of the azepane ring they are attached to.

-

The protons on the azepane ring will show correlations to adjacent carbons and to the ketone carbonyl carbon.

-

The protons of the ethyl ester will show correlations to the ester carbonyl carbon.

-

The proton at the C4 position of the azepane ring will show a crucial correlation to the ketone carbonyl (C5) and the ester carbonyl, confirming the β-keto ester functionality.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000-2850 | Medium |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C=O (Ester) | Stretch | ~1740 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| C-N (Amine) | Stretch | 1250-1020 | Medium |

The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule.

Part 4: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will lead to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 275. The fragmentation pattern is predicted to be dominated by cleavages influenced by the benzyl group, the ketone, and the ester functionality.

Proposed Fragmentation Pathway

Key Predicted Fragments:

-

m/z 91: A very common and often base peak for N-benzyl compounds, corresponding to the stable tropylium ion ([C₇H₇]⁺).

-

m/z 184: Loss of the benzyl radical from the molecular ion.

-

m/z 230: Loss of the ethoxy radical from the ester group.

-

m/z 202: Loss of the carbethoxy group.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the fundamental framework of the molecule, while 2D NMR experiments (COSY, HSQC, and HMBC) are indispensable for confirming the precise connectivity. IR spectroscopy offers rapid confirmation of the key functional groups, and mass spectrometry provides the molecular weight and insights into the molecule's stability and fragmentation pathways. By integrating the data from these complementary techniques, a complete and unambiguous structural assignment can be achieved with a high degree of confidence. This guide serves as a robust framework for the characterization of this and structurally related compounds, underscoring the importance of a multi-technique approach in modern chemical analysis.

References

-

Angene Chemical. (n.d.). This compound|19673-12-2. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ChemAxon. (n.d.). MarvinSketch. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry. The azepanone core is a prevalent motif in a variety of biologically active compounds, making its efficient synthesis a subject of considerable interest to researchers in drug discovery and development. This document details two principal and validated synthetic strategies: a Boron Trifluoride-Catalyzed Ring Expansion and a Dieckmann Condensation. Each pathway is discussed with in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical details to enable the practical synthesis and further investigation of this important molecule.

Introduction: The Significance of the Azepanone Scaffold

The seven-membered nitrogen-containing ring system of azepane is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities. The incorporation of a ketone functionality and a carboxylate group, as seen in this compound, provides multiple points for further chemical modification, allowing for the exploration of a wide chemical space in the development of new therapeutic agents. Substituted azepanones have shown promise as inhibitors of enzymes such as cathepsin K, which is implicated in osteoporosis and other bone-related disorders[1]. The benzyl group on the nitrogen atom not only serves as a protecting group but can also be a key pharmacophoric element in interacting with biological targets. The β-keto ester functionality within the azepane ring is a versatile handle for a variety of chemical transformations, including alkylations and decarboxylations, further expanding the synthetic utility of this molecule.

This guide will explore two distinct and effective strategies for the synthesis of this compound, providing the reader with both the theoretical underpinnings and the practical details required for its successful preparation in a laboratory setting.

Pathway 1: Boron Trifluoride-Catalyzed Ring Expansion

This elegant one-pot synthesis utilizes a Lewis acid-catalyzed ring expansion of a readily available piperidine precursor. The reaction is driven by the formation of a more stable seven-membered ring from a six-membered ring, facilitated by the generation of a reactive intermediate.

Mechanistic Rationale

The reaction of a ketone with ethyl diazoacetate in the presence of a Lewis acid like boron trifluoride etherate is a well-established method for the homologation of cyclic ketones[2][3]. The mechanism proceeds through several key steps:

-

Activation of the Ketone: The Lewis acid, BF₃, coordinates to the carbonyl oxygen of the starting material, benzyl 4-oxo-1-piperidinecarboxylate, enhancing its electrophilicity.

-

Nucleophilic Attack by Diazoacetate: The nucleophilic carbon of ethyl diazoacetate attacks the activated carbonyl carbon.

-

Formation of a Diazonium Intermediate: The resulting adduct undergoes an intramolecular rearrangement, leading to the expulsion of the nitrogen gas (N₂) and the formation of a vinyl cation intermediate.

-

Ring Expansion: A 1,2-alkyl shift, specifically the migration of one of the carbon atoms of the piperidine ring, leads to the expansion of the six-membered ring to a seven-membered azepane ring. This step is driven by the relief of ring strain and the formation of a more stable carbocation.

-

Deprotonation: The final product, this compound, is formed upon deprotonation.

Caption: Boron Trifluoride-Catalyzed Ring Expansion Workflow.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Benzyl 4-oxo-1-piperidinecarboxylate | 233.27 | 50.3 | 11.7 g |

| Ethyl diazoacetate | 114.10 | 65.3 | 6.84 mL |

| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 50.3 | 6.30 mL |

| Diethyl ether (anhydrous) | 74.12 | - | 100 mL |

| Saturated aqueous K₂CO₃ | - | - | As needed |

| Anhydrous MgSO₄ | 120.37 | - | As needed |

Procedure:

-

To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl 4-oxo-1-piperidinecarboxylate (11.7 g, 50.3 mmol).

-

Add anhydrous diethyl ether (100 mL) to the flask and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add ethyl diazoacetate (6.84 mL, 65.3 mmol) to the cooled suspension.

-

Following the addition of ethyl diazoacetate, add boron trifluoride etherate (6.30 mL, 50.3 mmol) dropwise over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

After 1 hour, allow the reaction to gradually warm to room temperature. The mixture should become a clear yellow solution.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous potassium carbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous potassium carbonate solution (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often obtained as a yellow oil in quantitative yield and can be used in subsequent steps without further purification[4].

Safety Precautions:

-

Ethyl diazoacetate is toxic, potentially explosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Avoid heat, sparks, and friction.[5][6][7][8][9]

-

Boron trifluoride etherate is corrosive and moisture-sensitive. Handle in a dry atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

The reaction should be carried out under an inert atmosphere (nitrogen or argon).

Pathway 2: Dieckmann Condensation

The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters through the intramolecular cyclization of a diester. This pathway offers an alternative approach to the azepanone ring system, starting from a linear precursor.

Mechanistic Rationale

The Dieckmann condensation is essentially an intramolecular Claisen condensation[3][10][11]. The reaction is base-catalyzed and involves the following steps:

-

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups of the starting diester, diethyl 3-(benzylamino)pentanedioate, to form a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

-

Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclic β-keto ester.

-

Deprotonation of the Product: The resulting β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide in the reaction mixture. This deprotonation is thermodynamically favorable and drives the reaction to completion.

-

Protonation: An acidic workup protonates the enolate to yield the final product, this compound.

Caption: Dieckmann Condensation Workflow.

Proposed Experimental Protocol

This protocol is presented in two stages: the synthesis of the diester precursor and its subsequent cyclization via Dieckmann condensation.

Part A: Synthesis of Diethyl 3-(benzylamino)pentanedioate

This precursor can be synthesized via a Michael addition of benzylamine to diethyl glutaconate, or more conveniently, from diethyl 1,3-acetonedicarboxylate and benzylamine[1][12].

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Diethyl 1,3-acetonedicarboxylate | 202.21 | 0.79 | 160 g |

| Benzylamine | 107.15 | 0.83 | 89.1 g |

| Toluene | 92.14 | - | 350 mL |

| 5Å Molecular Sieves | - | - | 270 g |

Procedure:

-

To a 1 L flask, add diethyl 1,3-acetonedicarboxylate (160 g, 0.79 mol) and toluene (350 mL).

-

Add 5Å powdered molecular sieves (270 g) to the suspension.

-

With stirring, add benzylamine (89.1 g, 0.83 mol) dropwise over 10 minutes. Use external cooling to manage the exotherm.

-

Stir the suspension at room temperature for 14-17 hours.

-

Filter the reaction mixture to remove the molecular sieves. Wash the filter cake with toluene (3 x 50 mL).

-

The combined filtrate containing the intermediate enamine, 3-benzylamino-2-pentenedioic acid diethyl ester, can be used directly in the next step after concentration under reduced pressure. For full conversion to the desired saturated diester, a reduction step (e.g., catalytic hydrogenation with Pd/C) would be necessary.

Part B: Dieckmann Condensation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Diethyl 3-(benzylamino)pentanedioate | 293.37 | 22 | ~6.45 g |

| Sodium ethoxide | 68.05 | 24.2 | ~1.65 g |

| Toluene (anhydrous) | 92.14 | - | 50 mL |

| Hydrochloric acid (concentrated) | 36.46 | - | As needed |

| Diethyl ether | 74.12 | - | As needed |

| Saturated aqueous NaCl (brine) | - | - | As needed |

| Anhydrous MgSO₄ | 120.37 | - | As needed |

Procedure:

-

In a dry 250 mL three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous toluene (50 mL).

-

Add sodium ethoxide (1.1 eq, ~1.65 g, 24.2 mmol) to the toluene.

-

Heat the mixture to reflux to ensure the sodium ethoxide is well dispersed.

-

Add a solution of diethyl 3-(benzylamino)pentanedioate (~6.45 g, 22 mmol) in anhydrous toluene (20 mL) dropwise to the refluxing mixture over 30 minutes.

-

Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL).

-

Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Safety Precautions:

-

Sodium ethoxide is a strong base and is highly reactive with water. It is also flammable. Handle in a dry, inert atmosphere and wear appropriate PPE.[4][5][6][7][9]

-

Toluene is a flammable and volatile solvent. Use in a well-ventilated fume hood.

-

The quenching step with acid is exothermic and should be performed with caution.

Comparative Analysis of Synthetic Pathways

| Feature | Boron Trifluoride-Catalyzed Ring Expansion | Dieckmann Condensation |

| Starting Materials | Benzyl 4-oxo-1-piperidinecarboxylate, ethyl diazoacetate, BF₃·OEt₂ | Diethyl 1,3-acetonedicarboxylate, benzylamine, sodium ethoxide |

| Number of Steps | One-pot synthesis | Multi-step (synthesis of diester precursor followed by cyclization) |

| Reaction Conditions | Low temperature (-78 °C) | Reflux temperature |

| Key Reagents | Highly hazardous and potentially explosive ethyl diazoacetate. | Water-sensitive and corrosive sodium ethoxide. |

| Yield | Generally high to quantitative[4]. | Can be variable depending on the efficiency of the precursor synthesis and cyclization. |

| Scalability | The use of ethyl diazoacetate and the requirement for very low temperatures can pose challenges for large-scale industrial synthesis[5]. | Generally more amenable to scale-up, although requires careful handling of sodium ethoxide. |

| Purification | The product is often of high purity and may not require further purification[4]. | Purification by column chromatography is typically required. |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester (a quartet and a triplet), the benzyl group (aromatic protons and a singlet for the benzylic CH₂), and the protons of the azepane ring. Based on data for a closely related compound, the following approximate chemical shifts (in ppm, referenced to TMS in CDCl₃) can be anticipated[4]:

-

7.40-7.27 (m, 5H, Ar-H)

-

5.19-5.05 (m, 2H, -OCH₂Ph)

-

4.30-4.13 (m, 2H, -OCH₂CH₃)

-

3.98-3.34 (m, 5H, azepane ring protons)

-

2.93-2.62 (m, 2H, azepane ring protons)

-

2.14-1.98 (m, 2H, azepane ring protons)

-

1.34-1.18 (m, 3H, -OCH₂CH₃)

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbons of the ketone and the ester, the aromatic carbons of the benzyl group, and the aliphatic carbons of the azepane ring and the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1700-1750 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (C₁₆H₂₁NO₃, MW = 275.34 g/mol ). The mass spectrum may also show characteristic fragmentation patterns.

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. The Boron Trifluoride-Catalyzed Ring Expansion offers a rapid and high-yielding one-pot synthesis, though it requires the handling of the hazardous reagent ethyl diazoacetate and cryogenic temperatures. The Dieckmann Condensation provides a more classical and potentially more scalable alternative, albeit with a greater number of synthetic steps.

The choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and safety considerations. Both pathways provide reliable access to this valuable heterocyclic building block, which is of significant interest for the development of novel therapeutics. The detailed mechanistic discussions and experimental protocols provided herein are intended to serve as a valuable resource for scientists working in the field of medicinal chemistry and organic synthesis.

References

-

Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% - Safety Data Sheet. [Link]

-

Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. [Link]

-

Organic Syntheses. (1956). ETHYL DIAZOACETATE. Org. Synth., 36, 25. [Link]

-

PrepChem. (n.d.). Synthesis of 3-Benzylamino-2-pentenedioic acid diethyl ester (2). Retrieved from [Link]

-

Yamashita, D. S., et al. (2007). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. Journal of Medicinal Chemistry, 50(14), 3260–3273. [Link]

-

Capot Chemical. (2015). MSDS of Ethyl diazoacetate. [Link]

- Tai, W. T., & Warnhoff, E. W. (1964). β-KETO ESTERS FROM REACTION OF ETHYL DIAZOACETATE WITH KETONES. Canadian Journal of Chemistry, 42(6), 1333–1340.

-

ACS Publications. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1335-1339. [Link]

-

PrepChem. (n.d.). Preparation of diethyl 3-benzylamino-2-pentenedioate. Retrieved from [Link]

-

Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]

-

NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Dieckmann Reaction. [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

-

CONICET. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 935-939. [Link]

-

Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ethyl 1-Cbz-5-oxoazepane-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | Chemrio [chemrio.com:9999]

- 12. researchgate.net [researchgate.net]

The Azepane Core: A Privileged Scaffold Unlocking New Dimensions in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered nitrogen-containing heterocycle, known as azepane, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure, coupled with significant conformational flexibility, provides a unique platform for the design of novel therapeutics capable of interacting with complex biological targets in ways that are often inaccessible to more rigid, aromatic systems. This guide provides a comprehensive exploration of the biological significance of the azepane core. We will delve into its fundamental stereochemical properties, survey its successful application across a multitude of therapeutic areas—including oncology, central nervous system (CNS) disorders, and metabolic diseases—and examine the synthetic strategies that grant access to this versatile chemical space. The narrative synthesizes technical data with field-proven insights, explaining the causal relationships between the azepane structure and its pharmacological effects, thereby offering a robust resource for professionals engaged in drug discovery and development.

The Azepane Advantage: Conformational Flexibility and Three-Dimensionality

The azepane ring, a saturated seven-membered amine, is far from a simple cyclic structure. Its non-planar nature allows it to adopt several low-energy conformations, such as the chair and boat forms. This conformational diversity is not a liability but a distinct advantage in drug design.[1] It allows a molecule to present its pharmacophoric elements in a precise three-dimensional arrangement, optimizing interactions with the intricate surfaces of biological targets like enzymes and receptors.[2]

The ability to introduce substituents onto the flexible azepane ring can effectively "lock" it into a specific, biologically active conformation, a critical strategy for enhancing potency and selectivity.[1][3] This contrasts sharply with flat, aromatic scaffolds which offer limited spatial diversity. The strategic use of the azepane core allows medicinal chemists to escape "flatland" and explore the vast, untapped potential of three-dimensional chemical space.[4]

Caption: Pathway of CDK2 inhibition by azepane derivatives leading to cell cycle arrest.

Central Nervous System (CNS) Disorders

Seven-membered N-heterocycles are key pharmacophores in numerous FDA-approved CNS drugs. [5]The azepane core's ability to cross the blood-brain barrier and interact with complex neuronal targets makes it particularly valuable in this area.

A compelling case study involves an N-benzylated bicyclic azepane, which emerged from a screening campaign as a potent inhibitor of monoamine transporters with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT). [6]The more active enantiomer, (R,R)-1a, displayed IC₅₀ values of 60 nM for NET, 230 nM for DAT, and 250 nM for the serotonin transporter (SERT). [6]This polypharmacology, combined with outstanding brain penetrance, suggests its potential for treating neuropsychiatric disorders. [6]

Metabolic and Cardiovascular Diseases

The azepane scaffold is also present in drugs used to manage metabolic and cardiovascular conditions. [7][8]

-

Tolazamide: This first-generation sulfonylurea drug, which contains an azepane ring, is used as an oral blood glucose-lowering agent for type 2 diabetes. [1][3]* Azelastine: An azepane-containing compound that is a potent, second-generation selective histamine antagonist used to treat allergic rhinitis and conjunctivitis. [1]

Drug/Compound Azepane Structure Primary Target(s) Therapeutic Application Reference Tolazamide Monocyclic Azepane Sulfonylurea Receptor 1 (SUR1) Type 2 Diabetes [1][3] Azelastine Fused Azepane Histamine H1 Receptor Allergic Rhinitis [1] (R,R)-1a Bicyclic Azepane NET, DAT, SERT Neuropsychiatric Disorders (Experimental) [6] Balanol Polycyclic Azepane Protein Kinase A/C Antitumor Agent (Natural Product) [1] | Benazepril | Fused Benzazepine | ACE | Hypertension | [5]|

Synthetic Strategies: Accessing the Azepane Core

The construction of the seven-membered azepane ring presents a unique challenge for synthetic organic chemists, but several robust methodologies have been developed. [9]The choice of strategy is often dictated by the desired substitution pattern and stereochemistry.

Key Synthetic Methodologies

-

Ring-Closing Metathesis (RCM): A powerful and versatile method for creating unsaturated cyclic systems. It typically uses ruthenium-based catalysts (e.g., Grubbs catalyst) to cyclize a diene precursor, which is then reduced to the saturated azepane scaffold. [10]* Beckmann Rearrangement: A classic and industrially significant reaction that transforms a cyclohexanone oxime into its corresponding lactam (ε-caprolactam), a direct precursor to the azepane ring via reduction. [2][6]* Diazocarbonyl Chemistry: This approach can be used to prepare functionalized azepane scaffolds, offering pathways to introduce diverse substituents. [11][12]* Photochemical Ring Expansion: A modern strategy involves the photochemical dearomative ring expansion of simple nitroarenes. This blue light-mediated process converts a six-membered aromatic ring into a seven-membered ring system, which is then hydrogenated to yield the final azepane product. [4]

Caption: A generalized workflow for azepane synthesis via Ring-Closing Metathesis (RCM).

Experimental Protocol: Synthesis of a Tetrahydro-1H-azepine via RCM

This protocol is adapted from established methodologies and demonstrates an efficient synthesis of a substituted azepane precursor. [10] Objective: To synthesize a substituted 2,3,4,7-Tetrahydro-1H-azepine via Ring-Closing Metathesis.

Step 1: Synthesis of the Diene Precursor

-

Materials: Methyl acrylate, allylamine, triethylamine (TEA), allyl bromide, dichloromethane (DCM), diethyl ether, magnesium sulfate (MgSO₄).

-

Procedure: a. To a solution of methyl acrylate (1.0 eq) in DCM (0.5 M), add allylamine (1.2 eq) dropwise at 0 °C. b. Allow the reaction to warm to room temperature and stir for 12 hours. c. Quench the reaction with water and extract the aqueous phase with DCM. d. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the initial amine adduct. e. Dissolve the crude amine in DCM, add TEA (1.5 eq), and cool to 0 °C. f. Add allyl bromide (1.2 eq) dropwise and allow the reaction to stir at room temperature overnight. g. Work up the reaction by washing with saturated sodium bicarbonate solution, dry the organic layer over MgSO₄, and purify by column chromatography to obtain the diene precursor.

Step 2: Ring-Closing Metathesis

-

Materials: Diene precursor, Grubbs II catalyst, anhydrous and degassed DCM.

-

Procedure: a. Dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM to make a 0.01 M solution. b. Add Grubbs II catalyst (5 mol%) to the solution. c. Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor by TLC. d. Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. e. Concentrate the solvent and purify the residue by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine.

Step 3: Reduction to Saturated Azepane

-

Materials: Tetrahydroazepine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure: a. Dissolve the tetrahydroazepine in methanol in a flask suitable for hydrogenation. b. Add 10% Pd/C catalyst (10 wt%). c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). d. Stir vigorously at room temperature until TLC indicates complete consumption of the starting material. e. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. f. Concentrate the filtrate under reduced pressure to obtain the final saturated azepane product.

Future Outlook

The azepane scaffold continues to be a highly valuable and productive core in drug discovery. [13]Its unique structural features provide a robust solution to the persistent challenge of designing selective and potent ligands for complex biological targets. Future research will likely focus on the development of novel and more efficient synthetic methods to access enantiomerically pure and polysubstituted azepanes. [4][9]As our understanding of disease biology deepens, the ability of the azepane core to generate molecules with precise three-dimensional architectures will ensure its enduring significance in the development of next-generation therapeutics.

References

- BenchChem. (n.d.). Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.

-

Myshko, D., Klimova, K., Gody, G., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF. Retrieved from [Link]

-

O'Hagan, D., et al. (2021). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Mykura, H., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

- BenchChem. (n.d.). The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile.

- Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.

-

AstraZeneca. (2016). Making Medicine Personal in Cardiovascular and Metabolic Health. Retrieved from [Link]

-

Various Authors. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

-

G. S, H., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Azepane. Retrieved from [Link]

-

Kamal, A., et al. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

- BenchChem. (n.d.). The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence.

-

Sławiński, J., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of some biologically active azepine/diazine derivatives. Retrieved from [Link]

-

G. E., Procter, D. J., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from [Link]

-

Sareen, K., et al. (n.d.). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES. Retrieved from [Link]

-

Sztanke, K., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules. Retrieved from [Link]

-

Regeneron. (n.d.). Cardiovascular & Metabolic Diseases. Retrieved from [Link]

-

Aragen Life Sciences. (n.d.). Cardiovascular & Metabolic Disease Models. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Making Medicine Personal in Cardiovascular and Metabolic Health [astrazeneca-us.com]

- 8. Regeneron Cardiovascular & Metabolic Diseases [regeneron.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Entities

An In-Depth Technical Guide for Medicinal Chemists

This guide provides an in-depth exploration of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, a highly versatile building block for the construction of diverse and medicinally relevant heterocyclic systems. We will delve into its synthesis, explore the nuanced reactivity of its core functional groups, and present field-proven protocols for its elaboration into sought-after fused heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic campaigns.

Strategic Overview: Why This Building Block is Significant

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry.[1][2] Its non-planar, flexible conformation allows for the precise spatial presentation of pharmacophoric features, leading to high-affinity interactions with a wide range of biological targets. Azepane-based compounds are prevalent in FDA-approved drugs and clinical candidates, demonstrating efficacy as anti-cancer, anti-Alzheimer's, and antimicrobial agents, among other therapeutic applications.[3][4]

This compound is a particularly valuable derivative. It strategically combines the azepane core with a β-keto ester functionality. This arrangement is the lynchpin of its synthetic utility, providing two reactive centers—an enolizable ketone and an electrophilic ester—primed for a multitude of cyclization and condensation reactions. The N-benzyl group serves as a robust protecting group, ensuring the stability of the scaffold during initial transformations while being amenable to cleavage for late-stage diversification.

This guide will illuminate the pathways to harness this reactivity, transforming a single, accessible building block into a library of complex, drug-like molecules.

Synthesis of the Core Building Block

The most common and efficient route to this compound involves a ring expansion of a readily available piperidine precursor. This method leverages the reaction of a cyclic ketone with ethyl diazoacetate in the presence of a Lewis acid, typically boron trifluoride etherate.

The causality behind this choice is twofold:

-

Precursor Accessibility: N-benzyl-4-piperidone is commercially available and straightforward to synthesize.

-

Reaction Efficiency: The ring expansion is often high-yielding and can proceed to near-quantitative conversion, providing the desired azepane in good purity.[5]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target building block.

Detailed Experimental Protocol: Synthesis of this compound[5]

-

Vessel Preparation: A dry 500 mL three-neck flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with N-benzyl-4-piperidone (35.0 g, 185 mmol).

-

Dissolution: Anhydrous diethyl ether (150 mL) is added to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Ethyl diazoacetate (25.3 g, 222 mmol) is slowly added to the cooled solution, followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃•OEt₂) (26.2 g, 185 mmol). Expert Insight: The slow, dropwise addition of the Lewis acid at low temperature is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: The reaction mixture is stirred at -78 °C for 1 hour, after which the cooling bath is removed, and the mixture is allowed to warm gradually to room temperature. The reaction is monitored by TLC until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of potassium carbonate (K₂CO₃) until gas evolution ceases. Trustworthiness Check: This step neutralizes the Lewis acid and decomposes any unreacted diazoacetate. The formation of a biphasic mixture is expected.

-

Extraction & Isolation: The organic layer is separated. The aqueous layer is extracted twice with diethyl ether (2 x 75 mL). The combined organic phases are washed with saturated aqueous K₂CO₃, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Product: The procedure yields this compound as a yellow oil. The product is often of sufficient purity (>85%) to be used in subsequent steps without further purification.

| Parameter | Value |

| N-benzyl-4-piperidone | 1.0 equiv |

| Ethyl Diazoacetate | 1.2 equiv |

| BF₃•OEt₂ | 1.0 equiv |

| Solvent | Diethyl Ether |

| Temperature | -78 °C to RT |

| Typical Yield | 85-95% |

Application in Heterocycle Synthesis: Building Complexity

The true power of this compound lies in its capacity to undergo cyclocondensation reactions with binucleophilic reagents. The β-keto ester moiety serves as a versatile 1,3-dielectrophile, reacting with various nucleophiles to forge new five- and six-membered heterocyclic rings fused to the azepane core.

A. Synthesis of Fused Pyrazoles: The Pyrazolo[3,4-d]azepine Core

The reaction with hydrazine derivatives is a classic and reliable method for constructing pyrazole rings from β-keto esters, known as the Knorr pyrazole synthesis. This transformation provides rapid access to the pyrazolo[3,4-d]azepine scaffold, a core found in compounds with potential kinase inhibitory and anticancer activities.[6][7]

Mechanism Rationale: The reaction proceeds via initial nucleophilic attack of one hydrazine nitrogen onto the ketone carbonyl, followed by intramolecular cyclization as the second nitrogen attacks the ester carbonyl, with subsequent dehydration to yield the aromatic pyrazole ring.

Caption: Reaction pathway for the synthesis of pyrazolo[3,4-d]azepines.

-

Setup: To a solution of this compound (10.0 g, 36.3 mmol) in absolute ethanol (100 mL), add hydrazine hydrate (2.7 g, 54.5 mmol, 1.5 equiv).

-

Reaction: The mixture is heated to reflux and stirred for 4-6 hours. Progress is monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting residue is triturated with cold water, and the precipitated solid is collected by filtration.

-

Purification: The crude solid is washed with cold ethanol and dried under vacuum to afford the title compound. Recrystallization from ethanol can be performed for higher purity if necessary.

B. Synthesis of Fused Pyridazines: The Pyridazino[4,5-b]azepine Core

Analogous to pyrazole formation, using hydrazine also allows for the construction of the pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms. This scaffold is present in various biologically active molecules, including DYRK1A inhibitors.[8]

Mechanism Rationale: The reaction is mechanistically similar to the pyrazole synthesis, involving condensation with the β-keto ester to form a six-membered dihydropyridazinone ring, which exists in its more stable tautomeric form.

Caption: Synthesis of the pyridazino[4,5-b]azepine core.

-

Setup: A mixture of this compound (5.0 g, 18.2 mmol) and hydrazine hydrate (1.4 g, 27.3 mmol) in glacial acetic acid (50 mL) is prepared.

-

Reaction: The mixture is heated to reflux for 8 hours. The reaction should become a clear solution.

-

Isolation: After cooling to room temperature, the solution is poured into ice-water (200 mL). The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed thoroughly with water, then with a small amount of cold diethyl ether, and dried to yield the target pyridazino-azepinone.

C. Further Synthetic Potential: Pyrimidines, Isoxazoles, and Beyond

The reactivity of the β-keto ester is not limited to hydrazine. A wide array of heterocycles can be accessed by judicious choice of the binucleophile.

| Binucleophile | Resulting Heterocyclic Core | Biological Relevance |

| Urea / Thiourea | Pyrimido[4,5-d]azepine | Kinase inhibitors, Antivirals |

| Amidines | Pyrimido[4,5-d]azepine | CNS agents, Anticancer[9] |

| Hydroxylamine | Isoxazolo[3,4-d]azepine | Bioisosteres, Scaffolds in agrochemicals |

The general principle for these syntheses remains consistent: condensation at the ketone followed by intramolecular cyclization onto the ester. The choice of catalyst (acidic or basic) and solvent is crucial and must be optimized for each substrate class. For instance, the synthesis of pyrimidines with guanidine or urea often benefits from basic conditions (e.g., sodium ethoxide in ethanol) to facilitate the initial condensation.

The Azepane Scaffold in Modern Drug Discovery

The synthetic utility of this compound directly feeds the discovery pipeline with novel azepane-containing entities. The parent azepane scaffold is a key feature in numerous marketed drugs, highlighting its acceptance and importance in pharmaceutical design.[1][3]

| Drug (Example) | Therapeutic Class | Key Structural Feature |

| Benazepril | ACE Inhibitor | Fused azepine ring |

| Imipramine | Antidepressant | Dibenz[b,f]azepine core |

| Lenacapavir | Antiviral (HIV) | Complex polycyclic azepane derivative |

The molecules derived from our building block are poised to expand this landscape, offering novel three-dimensional chemical space for exploration against new and challenging biological targets.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for the efficient generation of molecular complexity. Its straightforward synthesis and predictable, versatile reactivity make it an invaluable tool for medicinal chemists. By leveraging the inherent properties of the β-keto ester and the azepane core, researchers can rapidly construct libraries of fused heterocyclic compounds.

Future work in this area will likely focus on:

-

Asymmetric Synthesis: Developing enantioselective routes to the building block to enable the synthesis of chiral heterocycles.

-

Late-Stage Functionalization: Exploring further derivatization of the fused heterocyclic products after N-debenzylation.

-

Novel Cyclizations: Investigating multicomponent reactions (MCRs) and transition-metal-catalyzed annulations to access unprecedented fused systems.

This guide serves as a foundational resource, providing both the conceptual framework and the practical protocols necessary to unlock the full potential of this powerful building block in the ongoing quest for novel therapeutic agents.

References

-

Bohza, S., et al. (2022). A little about Pyrazolo[3,4-d][10][11]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. [Link]

-

Anonymous. (n.d.). Heterocyclic Chemistry part2. Course Hero. [Link]

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

-

Boulahjar, R., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

-

Szychowski, K. A., & Lesyk, R. B. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116744. [Link]

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

-

He, L., et al. (2019). The Applications of β‐Keto Amides for Heterocycle Synthesis. Asian Journal of Organic Chemistry, 8(10), 1748-1767. [Link]

-

Prostakov, N. S., et al. (1983). Synthesis of dipyrazolo[3,4-b : 4′,3′-f]azepines and dithieno[2,3-b : 3′,2′f]azepines from 1-substituted 2,7-dichloro-4,5-dihydro-1H-azepine-3,6-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1983, 1895-1899. [Link]

-

Lemke, T. L., et al. (2000). Synthesis of 1,4,5,6-Tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine. Journal of Heterocyclic Chemistry, 37(1), 41-46. [Link]

- Reddy, P. G., & Kumar, K. R. (2002). Synthesis of B-keto esters.

-

Lv, X., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

-

Clarke, E. G., & Taylor, R. J. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(43), 26867-26884. [Link]

-

Quiroga, J., et al. (2018). Synthesis of pyrazolo[3,4-b]azepines and their antioxidant and antibacterial studies. Molecular Diversity, 22(4), 891-903. [Link]

-

Anonymous. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. [Link]

-

Szychowski, K. A., & Lesyk, R. B. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. ResearchGate. [Link]

-

Harrison, T., et al. (2016). Synthesis of pyrimido[4,5-c]azepine- and pyrimido[4,5-c]oxepine-based γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 26(6), 1554-1557. [Link]

Sources

- 1. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 5. Ethyl 1-Cbz-5-oxoazepane-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of pyrimido[4,5-c]azepine- and pyrimido[4,5-c]oxepine-based γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. uwindsor.ca [uwindsor.ca]

The Azepane Scaffold: A Journey from Foundational Chemistry to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, represents a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for a three-dimensional arrangement of substituents that can be finely tuned to interact with a diverse range of biological targets. This unique characteristic has propelled the azepane motif from a curiosity of early organic synthesis to a cornerstone in the development of numerous FDA-approved drugs and a plethora of therapeutic candidates. This technical guide provides a comprehensive exploration of the discovery and history of substituted azepanes, detailing the evolution of their synthesis from classical rearrangements to modern catalytic and photochemical methods. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and examine the signaling pathways modulated by prominent azepane-containing therapeutics.

The Genesis of a Scaffold: From Industrial Monomer to Pharmaceutical Staple

The story of the azepane ring is deeply intertwined with the rise of industrial organic chemistry. While the direct synthesis of the parent azepane was not a primary focus of early chemists, the groundwork was laid in the late 19th and early 20th centuries through the synthesis of its lactam precursor, ε-caprolactam. This seven-membered lactam would later become a critical intermediate for accessing substituted azepanes and, famously, the monomer for Nylon-6.

A pivotal moment came in 1899 when German chemists S. Gabriel and T. A. Maas reported the synthesis of ε-caprolactam via the cyclization of ε-aminocaproic acid.[1] This intramolecular condensation provided the first reliable route to the seven-membered lactam. Shortly after, in 1900, Otto Wallach, another prominent German chemist, described an alternative synthesis of ε-caprolactam utilizing what is now known as the Beckmann rearrangement of cyclohexanone oxime.[1] This reaction, which involves the acid-catalyzed rearrangement of an oxime to an amide, would become a cornerstone of industrial ε-caprolactam production and a foundational method for the synthesis of substituted azepanes.[2]

The early focus on ε-caprolactam was primarily driven by its application in polymer chemistry. However, as the field of medicinal chemistry blossomed in the mid-20th century, the unique properties of the azepane ring began to be recognized. Its non-planar, flexible nature offered a distinct advantage over more rigid five- and six-membered rings, allowing for the exploration of a broader chemical space and the design of molecules with improved pharmacological properties.[3]

The Chemist's Toolkit: Evolving Strategies for Azepane Synthesis

The synthesis of substituted azepanes has evolved significantly from the harsh conditions of early classical methods to the milder, more selective, and functional-group-tolerant approaches of modern organic chemistry. This evolution was driven by the need to synthesize increasingly complex and highly functionalized azepane derivatives for drug discovery programs.

Classical Ring Expansion Methodologies: The Workhorses of Early Synthesis

The Beckmann and Schmidt rearrangements were the foundational methods for constructing the azepane ring, and they continue to be relevant in many synthetic campaigns.

The Beckmann Rearrangement: This reaction transforms a cyclohexanone oxime into an ε-caprolactam, which can then be reduced to the corresponding azepane. The classical Beckmann rearrangement typically employs strong acids like sulfuric acid, polyphosphoric acid, or oleum, often at elevated temperatures.[2] The primary drawback of these harsh conditions is their limited functional group tolerance, which restricts their application in the synthesis of complex, polyfunctional molecules.

The causality behind the development of milder Beckmann rearrangement protocols lies in the need to overcome these limitations. The use of reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride offered alternatives to strong acids, but often still required stringent reaction conditions.[2] A significant advancement was the development of catalytic methods, such as the use of cyanuric chloride with a zinc chloride co-catalyst, which allows the reaction to proceed under much milder conditions.[2]

The Schmidt Reaction: This reaction provides a more direct route to substituted amides from ketones using hydrazoic acid (HN₃) in the presence of a strong acid.[4] Similar to the Beckmann rearrangement, the classical Schmidt reaction suffers from the use of hazardous reagents (hydrazoic acid is highly toxic and explosive) and harsh acidic conditions, limiting its functional group compatibility.

The quest for safer and more versatile protocols has led to the development of modified Schmidt reactions. For instance, the use of alkyl azides in combination with Lewis acids can promote the rearrangement under milder conditions.[5] The intramolecular version of the Schmidt reaction has proven particularly powerful in the synthesis of complex, nitrogen-containing heterocyclic natural products.[6][7]

Modern Synthetic Strategies: Precision, Selectivity, and Milder Conditions

The limitations of the classical methods spurred the development of innovative strategies for azepane synthesis that offer greater control over stereochemistry and broader functional group compatibility.

Ring Expansion of Piperidines and Other Smaller Rings: A powerful and stereoselective approach to substituted azepanes involves the one-carbon ring expansion of readily available piperidine precursors. One such method proceeds through the formation and subsequent rearrangement of a bicyclic aziridinium ion.[8] This strategy allows for the highly regio- and stereoselective introduction of substituents onto the azepane ring. The choice of nucleophile in the ring-opening step dictates the nature of the substituent, offering a high degree of synthetic flexibility.[9][10] This method was developed to provide a more controlled and predictable way to access stereochemically defined azepanes, a significant challenge with the classical rearrangement reactions.

Photochemical Dearomative Ring Expansion of Nitroarenes: A recent and innovative strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of simple nitroarenes.[11][12][13][14] This method utilizes blue light to mediate the conversion of the nitro group into a singlet nitrene, which then undergoes a ring expansion to form a seven-membered ring system.[11][13] A subsequent hydrogenation furnishes the saturated azepane in just two steps.[11][12] This approach is particularly advantageous as it allows for the direct translation of the substitution pattern of the starting nitroarene to the final azepane product, providing rapid access to a wide range of polysubstituted derivatives that would be difficult to prepare using other methods.[11] The impetus for developing this photochemical method was the underrepresentation of azepanes in medicinal chemistry libraries due to the lack of efficient and versatile synthetic routes.[12]

Comparative Analysis of Key Synthetic Methodologies

The choice of synthetic route to a substituted azepane is dictated by factors such as the desired substitution pattern, stereochemical requirements, functional group tolerance, and scalability. The following table provides a comparative overview of the key methodologies discussed.

| Methodology | Nitrogen Source | Key Intermediate | Typical Conditions | Advantages | Limitations |

| Beckmann Rearrangement | Hydroxylamine (via oxime) | Oxime | Strong acids (e.g., H₂SO₄), high temp. | Readily available starting materials, scalable. | Harsh conditions, limited functional group tolerance, potential for side reactions. |

| Schmidt Reaction | Hydrazoic acid or alkyl azides | Protonated azidohydrin | Strong acids (e.g., H₂SO₄) | Direct conversion of ketones to amides. | Use of highly toxic and explosive hydrazoic acid, harsh conditions. |

| Piperidine Ring Expansion | Internal nitrogen | Bicyclic aziridinium ion | Mild, nucleophilic ring opening | High stereoselectivity and regioselectivity. | Multi-step synthesis of the piperidine precursor may be required. |

| Photochemical Nitroarene Ring Expansion | Nitro group | Singlet nitrene | Blue light, room temperature | Mild conditions, excellent functional group tolerance, rapid access to polysubstituted azepanes. | Requires photochemical equipment. |

Experimental Protocols for Key Azepane Syntheses

To provide practical, actionable insights for the laboratory chemist, this section details step-by-step protocols for the synthesis of substituted azepanes via the classical Beckmann rearrangement and the modern photochemical ring expansion of nitroarenes.

Protocol 1: Classical Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

This protocol is a foundational method for accessing the azepane core and is of significant industrial importance.

Materials:

-

Cyclohexanone oxime

-

85% Sulfuric acid

-

Decolorizing carbon

-

50% Sodium hydroxide solution

-

Litmus paper

Equipment:

-

1-L Beaker

-

5-L Round-bottomed flask

-

Heating mantle or Bunsen burner

-

Filtration apparatus

Procedure:

-

Rearrangement: In a 1-L beaker, carefully add 10 g of pure cyclohexanone oxime to 20 cc of 85% sulfuric acid.

-

Heat the mixture with a low flame while swirling until the first bubbles appear.

-

IMMEDIATELY remove the beaker from the heat and allow the vigorous exothermic reaction to subside. Caution: The reaction is highly exothermic and can be violent. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

-

Scaling Up: Transfer the resulting acidic solution of ε-caprolactam to a 5-L round-bottomed flask. Repeat the rearrangement in 10-g portions until a total of 100 g of cyclohexanone oxime has been processed.

-

Hydrolysis and Neutralization: Dilute the combined acidic solution with 2.5 L of water and add 5 g of decolorizing carbon. Boil the solution gently for 1.5 hours.

-

Filter the hot solution and then neutralize it to litmus paper with a 50% sodium hydroxide solution.

-

Decolorization and Purification: Add another 5 g of decolorizing carbon to the neutral solution and boil for 30 minutes. Filter the solution. The resulting aqueous solution of ε-caprolactam can be further purified by extraction and distillation.

Protocol 2: Photochemical Dearomative Ring Expansion of a Substituted Nitroarene

This protocol exemplifies a modern, mild, and efficient method for the synthesis of a polysubstituted azepane.

Materials:

-

p-Benzyl-nitrobenzene

-

Diethylamine (Et₂NH)

-

Tris(trimethylsilyl) phosphite (P(OTMS)₃)

-

Isopropyl alcohol (i-PrOH)

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Photoreactor equipped with a 427 nm blue LED light source

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Hydrogenation apparatus (e.g., H-Cube or Parr shaker)

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

Photochemical Ring Expansion: In a photoreactor vessel, dissolve p-benzyl-nitrobenzene (1.0 equiv) in isopropyl alcohol.

-

Add diethylamine (8.0 equiv) and tris(trimethylsilyl) phosphite (20.0 equiv) to the solution.

-

Irradiate the mixture with a 427 nm blue LED light source at room temperature, with stirring, until the starting material is consumed (as monitored by TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding 3H-azepine intermediate.

-

Hydrogenation: Dissolve the purified 3H-azepine in a mixture of methanol and ethyl acetate.

-

Add palladium on carbon (10 wt. %) to the solution.

-

Subject the mixture to hydrogenation (H₂, 50 bar) at room temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired substituted azepane.

The Biological Significance of the Azepane Scaffold: Modulating Key Signaling Pathways

The conformational flexibility of the azepane ring has been exploited in the design of numerous drugs that target a wide array of biological pathways. Here, we examine the mechanisms of action of three prominent examples: Azelastine, Tolazamide, and the natural product Balanol.

Azelastine: A Multi-faceted Antihistamine

Azelastine is a potent, second-generation histamine H₁ receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[15] Its mechanism of action is multifaceted, extending beyond simple H₁ receptor blockade.[16] Azelastine also stabilizes mast cells, inhibiting the release of histamine and other inflammatory mediators.[16] Furthermore, it has been shown to inhibit the production and release of leukotrienes and cytokines, contributing to its anti-inflammatory effects.[15]

Caption: Signaling pathway of Azelastine's antihistaminic action.

Tolazamide: Modulating Insulin Secretion

Tolazamide is a first-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes.[17] Its primary mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels in the pancreatic β-cells.[17] By binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, tolazamide inhibits the efflux of potassium ions, leading to depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions that triggers the exocytosis of insulin-containing granules.[17][18]

Caption: Mechanism of Tolazamide-induced insulin secretion.